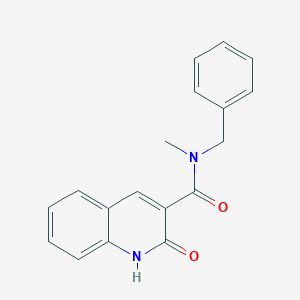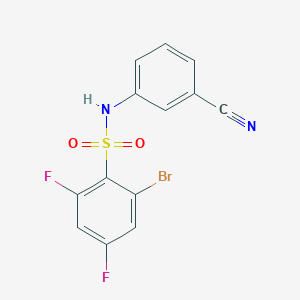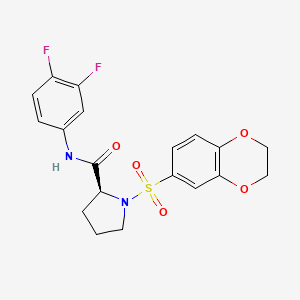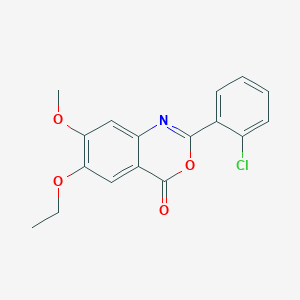![molecular formula C23H21ClN2O4 B7471476 N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide, commonly known as CUDC-101, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Mécanisme D'action
The mechanism of action of CUDC-101 involves the inhibition of several key signaling pathways that are involved in cancer progression. CUDC-101 has been shown to inhibit the activity of several key kinases, including EGFR, HER2, and HDAC, which are involved in the regulation of cell growth, proliferation, and survival. By inhibiting these pathways, CUDC-101 can induce cell death and sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, CUDC-101 has also been shown to have other biochemical and physiological effects. For example, CUDC-101 has been shown to inhibit the activity of HDAC, which is involved in the regulation of gene expression. This inhibition can lead to changes in gene expression that can affect cell growth and differentiation. CUDC-101 has also been shown to inhibit the activity of several key enzymes that are involved in the metabolism of drugs, which can affect the efficacy and toxicity of other drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CUDC-101 is its broad-spectrum activity against multiple types of cancer. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of CUDC-101 is its potential toxicity, which can limit its use in clinical settings. Additionally, CUDC-101 has a short half-life, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the development of CUDC-101. One potential direction is the development of combination therapies that incorporate CUDC-101 with other drugs or therapies. This could enhance the anti-cancer effects of CUDC-101 and reduce the potential for toxicity. Another direction is the development of new formulations of CUDC-101 that have a longer half-life and improved pharmacokinetic properties. This could improve the effectiveness of CUDC-101 in clinical settings and expand its potential applications. Finally, further research is needed to better understand the mechanism of action of CUDC-101 and its potential for use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of CUDC-101 involves a multi-step process that begins with the reaction of 4-chloro-2-methoxy-5-methyl aniline with ethyl 2-bromoacetate to produce an intermediate compound. This intermediate is then reacted with 4-aminophenol to form the desired product, CUDC-101. The synthesis of CUDC-101 has been optimized to produce high yields and purity, making it suitable for use in preclinical and clinical studies.
Applications De Recherche Scientifique
CUDC-101 has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. In these studies, CUDC-101 has been shown to inhibit the growth and proliferation of cancer cells, induce cell death, and sensitize cancer cells to chemotherapy and radiation therapy. CUDC-101 has also been shown to inhibit the activity of several key signaling pathways that are involved in cancer progression, including the PI3K/AKT/mTOR and EGFR/HER2 pathways.
Propriétés
IUPAC Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4/c1-15-12-20(21(29-2)13-19(15)24)26-22(27)14-30-18-10-8-17(9-11-18)25-23(28)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUATUSXHXCPYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)




![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)